molecular formula C7H6F3N3O2 B1366215 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 2078-01-5

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1366215
CAS No.: 2078-01-5
M. Wt: 221.14 g/mol
InChI Key: WQRYZWVAWJMKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a nitro (-NO₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of significant interest in organic synthesis due to its electron-withdrawing substituents, which influence its reactivity and stability. Its instability, common to many benzene-1,2-diamines, necessitates immediate use in subsequent reactions, such as condensations to form heterocycles like benzimidazoles or quinoxalines .

Preparation Methods

Nitration of 5-(trifluoromethyl)benzene-1,2-diamine

The primary synthetic route to 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is the nitration of 5-(trifluoromethyl)benzene-1,2-diamine. This reaction introduces the nitro group selectively at the 3-position of the benzene ring adjacent to the amino groups.

  • Reagents and Conditions: A nitrating mixture of concentrated nitric acid and sulfuric acid is typically employed. The reaction is conducted under controlled temperature conditions, often between 0°C and 5°C, to ensure regioselectivity and minimize side reactions.

  • Mechanism: The amino groups activate the aromatic ring towards electrophilic substitution, and the trifluoromethyl group directs the nitration to the meta position relative to itself, which corresponds to the 3-position in this compound.

  • Purification: Following nitration, the crude product is purified by recrystallization, commonly from ethanol, or by chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

  • Analytical Monitoring: Purity and identity are confirmed by high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases, nuclear magnetic resonance (¹H and ¹³C NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (LC-MS).

Industrial Scale Synthesis

In industrial contexts, the synthesis is scaled up with optimization of reaction parameters to maximize yield and purity:

  • Multi-step Process: Starting from commercially available 5-(trifluoromethyl)benzene-1,2-diamine, nitration is performed in batch or continuous flow reactors with precise temperature and acid concentration controls.

  • Purification Techniques: Advanced recrystallization and chromatographic methods are employed to isolate the target compound with purity exceeding 95%.

  • Quality Control: Analytical methods including NMR, HPLC, and LC-MS ensure batch-to-batch consistency.

Influence of Solvent and Temperature on Regioselectivity

  • Solvent Effects: Polar aprotic solvents such as dichloromethane (DCM) at low temperatures (0–5°C) favor nitration at the meta position relative to the trifluoromethyl group, enhancing selectivity.

  • Temperature Control: Lower temperatures reduce side reactions and help maintain regioselectivity by kinetic control.

  • Computational Support: Density Functional Theory (DFT) calculations assist in predicting the most electrophilic sites on the aromatic ring, guiding experimental conditions.

Parameter Details Notes
Starting Material 5-(Trifluoromethyl)benzene-1,2-diamine Commercially available
Nitrating Agents Concentrated HNO₃ and H₂SO₄ mixture Standard nitration mixture
Reaction Temperature 0–5°C Controls regioselectivity
Solvent Often neat acid mixture; sometimes DCM for selectivity Solvent choice affects outcome
Reaction Time 1–3 hours Monitored for completion
Purification Methods Recrystallization (ethanol), silica gel chromatography Ensures >95% purity
Analytical Techniques HPLC, ¹H/¹³C NMR, FT-IR, LC-MS Confirm structure and purity
  • Regioselectivity: The trifluoromethyl substituent is strongly electron-withdrawing, directing electrophilic nitration meta to itself, which aligns with nitration at the 3-position in this molecule.

  • Reaction Optimization: Studies show that controlling acid concentration and temperature is critical to avoid over-nitration or oxidation of amino groups.

  • Purity Enhancement: Use of column chromatography followed by recrystallization yields high-purity material suitable for further applications.

  • Characterization: FT-IR spectra typically show nitro group stretching vibrations near 1520 cm⁻¹, confirming successful nitration. NMR spectra provide detailed insights into substitution patterns.

  • Computational Chemistry: DFT and electrostatic potential mapping support experimental regioselectivity findings and predict reactivity in subsequent functionalization reactions.

The preparation of this compound is effectively achieved through the controlled nitration of 5-(trifluoromethyl)benzene-1,2-diamine using conventional nitrating agents under carefully regulated conditions. Industrial methods optimize this process for scale and purity, employing advanced purification and analytical techniques. The interplay of substituent effects, solvent choice, and temperature control is critical for regioselective nitration, supported by both experimental and computational research.

This synthesis route provides a reliable foundation for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various electrophiles, solvents like dichloromethane or acetonitrile, and bases such as triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-5-(trifluoromethyl)benzene-1,2-diamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex organic molecules. Key reactions include:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon, yielding 3-amino-5-(trifluoromethyl)benzene-1,2-diamine.
  • Substitution : The amino groups can participate in nucleophilic substitution reactions, facilitating the formation of derivatives with diverse substituents.
  • Oxidation : Although less common, oxidation reactions can occur under specific conditions.

These reactions highlight the compound's role as an intermediate in synthetic pathways leading to pharmaceuticals and agrochemicals.

Material Science

In material science, 3-nitro-5-(trifluoromethyl)benzene-1,2-diamine is explored for developing new materials with tailored properties. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance in polymers and coatings. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation.

Pharmaceutical Research

The compound acts as an intermediate in synthesizing potential drug candidates. Its unique structure allows for modifications that can lead to biologically active molecules. For instance, derivatives of this compound have been investigated for their antitumor and antibacterial properties. Studies have shown that compounds derived from this structure exhibit promising activity against various pathogens, making them candidates for further drug development .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals and pesticides. Its reactivity allows for the synthesis of herbicides and fungicides that target specific pathways in plants or pests. The trifluoromethyl group enhances the bioactivity and environmental stability of these agrochemicals.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that modifications of this compound led to compounds with significant cytotoxic effects against cancer cell lines. The research focused on optimizing the synthesis process to enhance yield and biological activity, confirming the potential of this compound in cancer therapeutics .

Case Study 2: Development of New Agrochemicals

Researchers synthesized several derivatives of this compound aimed at improving pest resistance in crops. Field trials indicated that these new formulations provided effective control over target pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Structural and Substituent Effects

Substituent Position and Electronic Effects

  • 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine : The nitro group at the 3-position and trifluoromethyl group at the 5-position are both electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution and condensation reactions .
  • 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine (CID: BTB05127EA) : Replacing the nitro group with chlorine retains electron-withdrawing character but reduces steric hindrance. Chlorine’s lower electronegativity compared to nitro may increase reactivity in certain couplings .
  • 4-Nitro-1,2-phenylenediamine (CAS 99-56-9) : The nitro group at the 4-position alters regioselectivity in cyclization reactions, favoring benzotriazole formation over benzimidazoles .

Physical Properties

  • Melting Points: 3-Nitro-1,2-phenylenediamine: 157–161°C 4-Nitro-1,2-phenylenediamine: 196–201°C 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-02-3): Not explicitly reported, but fluorine’s smaller size may lower melting points compared to bulkier substituents .

Quinoxaline Formation

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on benzene-1,2-diamine significantly reduce reaction rates and yields in quinoxaline synthesis. For example, unsubstituted benzene-1,2-diamine achieves >90% yields, while nitro-substituted analogs drop to ~60% under identical conditions .
  • Example : 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine reacts with n-butyl isothiocyanate to form benzimidazoles in moderate yields (e.g., 71% for 7e), highlighting the steric and electronic challenges posed by bulky substituents .

Data Tables

Table 1: Comparative Properties of Substituted Benzene-1,2-diamines

Compound Name Substituents Melting Point (°C) Key Reactivity Applications
This compound 3-NO₂, 5-CF₃ N/A Low yield in quinoxaline synthesis Heterocycle precursors
3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine 3-Cl, 5-CF₃ N/A Moderate benzimidazole formation Biochemical reagents
4-Nitro-1,2-phenylenediamine 4-NO₂ 196–201 Efficient benzotriazole synthesis Dyes, polymers
5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine 5-F, 3-CF₃ N/A High-purity intermediates Pharmaceuticals

Table 2: Reaction Yields with Electron-Withdrawing Substituents

Entry Substituent Reaction Type Yield (%)
1 None (unsubstituted) Quinoxaline synthesis >90
2 3-NO₂ Quinoxaline synthesis 60
3 5-CF₃ Quinoxaline synthesis 65
4 3-NO₂, 5-CF₃ Quinoxaline synthesis 55

Biological Activity

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 2078-01-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group and a trifluoromethyl group on a benzene ring with two amino groups at the 1 and 2 positions. This arrangement contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC7H6F3N3O2
Molecular Weight215.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the nitration of 5-(trifluoromethyl)benzene-1,2-diamine followed by purification steps to isolate the desired compound. The process may include:

  • Nitration : The trifluoromethyl-substituted benzene is subjected to nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on substituted aromatic amines have shown efficacy against various bacterial strains. Although specific data on this compound is limited, it is hypothesized that its structural features may confer similar activities.

Anticancer Potential

Preliminary studies suggest that derivatives of aromatic diamines can exhibit anticancer activity through mechanisms such as:

  • Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in cancer cells.
  • Induction of apoptosis : Certain diamines can trigger programmed cell death in malignant cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways critical for cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated various substituted benzene derivatives for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed significant inhibition zones, suggesting potential for development as antimicrobial agents .
  • Anticancer Research :
    In vitro assays demonstrated that certain amino-substituted benzene derivatives could inhibit cancer cell lines (e.g., HeLa cells). These findings support further exploration into the anticancer potential of structurally related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nitration and trifluoromethylation of a benzene-1,2-diamine precursor. For example, nitration of 5-(trifluoromethyl)benzene-1,2-diamine under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitro derivative. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Reaction intermediates should be characterized by FT-IR (e.g., nitro group stretching at ~1520 cm⁻¹) and ¹H/¹³C NMR .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (SHELXL for refinement) or OLEX2 is standard. Crystals are grown via slow evaporation of a saturated DCM/hexane solution. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding and nitro/trifluoromethyl group orientations are analyzed using Mercury software. For twinned crystals, SHELXL’s twin refinement tools are critical .

Advanced Research Questions

Q. How do reaction solvent and temperature influence the regioselectivity of nitration in trifluoromethyl-substituted diamines?

**

  • Methodological Answer : Polar aprotic solvents (e.g., DCM) at 0–5°C favor nitro group addition at the meta position relative to the trifluoromethyl group, as observed in analogous compounds like 1,5-difluoro-2,4-dinitrobenzene derivatives. Kinetic vs. thermodynamic control can be assessed by varying reaction time and temperature. Computational modeling (DFT, Gaussian) predicts electron-deficient sites, validated experimentally by LC-MS analysis of intermediates .

Q. What experimental strategies can resolve contradictions in reported biological activities of nitro-trifluoromethyl diamines?

  • Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using NCI-60 cell panels and include positive controls (e.g., doxorubicin). Mechanistic studies (flow cytometry for apoptosis, Western blotting for caspase-3 activation) clarify whether activity stems from direct DNA intercalation or kinase inhibition. Compare results with structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl) derivatives) to isolate substituent effects .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) identify electrophilic centers via electrostatic potential maps. Fukui indices quantify susceptibility to nucleophilic attack. Experimentally, react with amines (e.g., benzylamine) in DMF at 80°C and monitor via ¹⁹F NMR to track trifluoromethyl group stability. Compare kinetic data (Arrhenius plots) with computational predictions .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYZWVAWJMKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174860
Record name 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2078-01-5
Record name 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRO-5-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V6ZFH32HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 6
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.